1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one
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Overview
Description
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a phenyl ring attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 3-(chloromethyl)-2-ethoxybenzene with propan-2-one under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Scientific Research Applications
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one depends on its specific application and the target molecule. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(3-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(3-(Bromomethyl)-2-ethoxyphenyl)propan-2-one: The bromomethyl group may lead to different reactivity patterns compared to the chloromethyl group.
1-(3-(Chloromethyl)-2-ethoxyphenyl)ethanone: Lacks the propan-2-one backbone, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12-10(7-9(2)14)5-4-6-11(12)8-13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
NOXDLISTXMELLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1CCl)CC(=O)C |
Origin of Product |
United States |
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